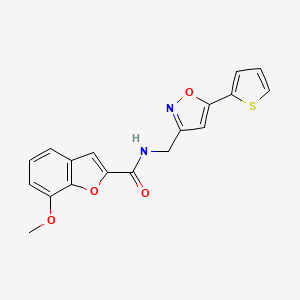

7-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c1-22-13-5-2-4-11-8-15(23-17(11)13)18(21)19-10-12-9-14(24-20-12)16-6-3-7-25-16/h2-9H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXOFTWJWOZNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

7-Methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological pathways, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a methoxy group and a thiophene-containing isoxazole moiety. Its molecular formula is , with a molecular weight of approximately 328.3 g/mol. The unique structural components suggest potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may modulate signaling pathways by binding to active sites on target proteins, potentially leading to inhibition or activation of various biochemical processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . For instance, related compounds have demonstrated anti-metastatic effects in hepatocellular carcinoma (HCC) by downregulating p53 and inhibiting integrin α7, which are crucial for cell migration and invasion .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of Huh7 cell proliferation | |

| Anti-metastatic | Suppression of integrin α7, MMP9, and p53 | |

| Cytotoxicity | IC50 values indicating reduced viability |

In Vitro Studies

In vitro assays using Huh7 cells (a human liver cancer cell line) revealed that treatment with non-cytotoxic concentrations of the compound significantly inhibited cell motility and migration. The compound's mechanism involved alterations in the actin cytoskeleton, leading to reduced cellular motility .

Case Study: Huh7 Cell Line

- Cell Viability Assay: The CCK-8 assay showed that concentrations above 5 μM significantly suppressed cell viability.

- Migration Assay: The Boyden chamber assay indicated that the compound effectively inhibited Huh7 cell migration at concentrations as low as 1 μM.

Pharmacological Potential

The compound's diverse structural features suggest it might serve as a lead for developing new therapeutic agents targeting various diseases, particularly cancers. Its ability to modulate critical signaling pathways associated with tumor progression makes it a candidate for further investigation.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The isoxazole-thiophene moiety in the target compound introduces a larger, more π-electron-rich heterocyclic system compared to simple phenyl substituents (e.g., 1a–1r). This may enhance membrane permeability or target binding in biological systems .

- Ethoxy vs. Methoxy : The ethoxy analogue (CAS 1021113-07-4) has a slightly higher molecular weight (369.4 vs. ~370 for the target compound) and may exhibit altered pharmacokinetics due to increased lipophilicity .

- Oxadiazole vs.

Bioactivity Comparisons

Antioxidant Activity

- Phenyl-Substituted Analogues (1a–1g): Compounds with electron-donating groups (e.g., -OCH3, -OH) on the phenyl ring demonstrated superior antioxidant activity in DPPH and ABTS assays (IC50 values: 10–50 μM) compared to electron-withdrawing groups (-NO2, IC50 > 100 μM) .

- Target Compound : While direct data are unavailable, the isoxazole-thiophene group may enhance radical-scavenging capacity due to sulfur’s redox activity and the conjugated heterocyclic system .

Neuroprotective Potential

- Phenyl-Substituted Analogues : Select derivatives (e.g., 1d, 1f) showed neuroprotective effects in glutamate-induced neuronal cell death models (cell viability >70% at 10 μM) .

Q & A

Q. Table 1: Illustrative Synthetic Steps

| Step | Reagents/Conditions | Purpose | Yield (%)* | Reference |

|---|---|---|---|---|

| Benzofuran core | NaH, THF, 0°C | Deprotonation/alkylation | N/A | |

| Amide bond formation | EDC∙HCl, DMAP, CHCl3, 48–72 h | Carboxamide coupling | 18 | |

| Isoxazole-thiophene | Benzoylisothiocyanate, 1,4-dioxane, RT | Heterocycle functionalization | N/A |

*Yields based on analogous procedures.

How can researchers confirm the structural integrity of this compound?

Basic Research Question

A multi-technique approach is critical:

- 1H/13C NMR : Analyze aromatic protons (δ 6.5–8.5 ppm for benzofuran/thiophene) and methoxy groups (δ ~3.8 ppm). Use DMSO-d6 for solubility and signal resolution .

- HR-MS : Verify molecular mass (e.g., ESI-MS with <5 ppm error) to confirm stoichiometry .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular O–H⋯O interactions in benzofuran derivatives) .

Q. Table 2: Characterization Workflow

What purification strategies are effective for isolating this compound?

Basic Research Question

- Column Chromatography : Use silica gel with gradients of toluene/EtOAc or n-hexane/acetonitrile. Add 2% AcOH or NEt3 to suppress tailing for polar amides .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility profiles observed in benzofuran analogs .

- TLC Monitoring : Merck Silica Gel 60 F254 plates with UV detection (Rf ~0.6 in 1:1 toluene/EtOAc) .

How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Advanced Research Question

- Modify Substituents :

- Pharmacophore Modeling : Use docking studies to predict interactions with biological targets (e.g., enzymes or receptors common in benzofuran pharmacology) .

How can low yields in the amide coupling step be addressed?

Advanced Research Question

- Catalyst Optimization : Replace EDC∙HCl with HATU or PyBOP for higher coupling efficiency. Add 4-DMAP (10 mol%) to accelerate reaction rates .

- Solvent Screening : Test polar aprotic solvents (DMF, DCM) or mixed systems (CHCl3:THF) to improve reagent solubility.

- Reaction Monitoring : Use TLC or LC-MS to identify incomplete reactions early. Quench aliquots with water and extract for analysis .

How should contradictory biological activity data be analyzed?

Advanced Research Question

- Dose-Response Curves : Re-test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Assay Validation : Confirm target specificity using knockout models or competitive binding assays. For example, compare activity against isoforms of the target enzyme.

- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products (e.g., hydrolyzed amide bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.